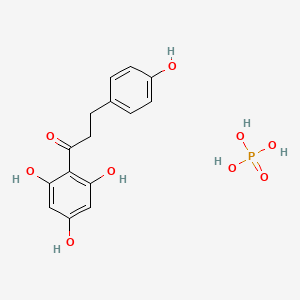
3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one;phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one;phosphoric acid is a polyionic polyester of phosphoric acid and the dihydrochalcone phloretin. It is known for its ability to inhibit the action of prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals. This compound has been studied for its potential therapeutic applications, particularly in the regulation of thyroid hormone secretion and its anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one;phosphoric acid is synthesized through the polymerization of phloretin with phosphoric acid. The reaction typically involves the esterification of phloretin with phosphoric acid under controlled conditions to form the polyionic polyester. The process requires precise temperature control and the use of catalysts to ensure the formation of the desired polymer .
Industrial Production Methods: Industrial production of polyphloretin phosphate involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced purification techniques ensures the production of high-quality polyphloretin phosphate suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one;phosphoric acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the polymer, altering its properties.
Substitution: Substitution reactions can introduce different functional groups into the polymer, enhancing its reactivity and functionality
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one;phosphoric acid has a wide range of scientific research applications, including:
Chemistry:
- Used as a reagent in various organic synthesis reactions.
- Studied for its unique polymeric properties and potential applications in material science .
Biology:
- Investigated for its role in inhibiting prostaglandin action, which has implications in inflammation and pain management .
Medicine:
- Explored for its potential in regulating thyroid hormone secretion and treating conditions like Graves’ disease .
- Studied for its anti-inflammatory properties and potential use in treating inflammatory diseases .
Industry:
Mécanisme D'action
3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one;phosphoric acid exerts its effects primarily by inhibiting the action of prostaglandins. It interferes with the binding of prostaglandins to their receptors, thereby blocking their biological effects. This inhibition can reduce inflammation, pain, and other prostaglandin-mediated responses . Additionally, polyphloretin phosphate has been shown to inhibit the action of thyroid-stimulating hormone (TSH) at its receptor site, which can regulate thyroid hormone secretion .
Comparaison Avec Des Composés Similaires
3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one;phosphoric acid is unique in its ability to inhibit prostaglandin action. Similar compounds include:
Di-4-phloretin phosphate: Another derivative of phloretin that inhibits cyclic AMP accumulation.
4-phloretin phosphate: A related compound with similar inhibitory effects on prostaglandin action.
Phloretin: The parent compound, which also has inhibitory effects but is less potent than its phosphorylated derivatives
This compound stands out due to its higher potency and broader range of applications in scientific research and medicine.
Propriétés
Numéro CAS |
9014-72-6 |
|---|---|
Formule moléculaire |
C15H17O9P |
Poids moléculaire |
372.26 g/mol |
Nom IUPAC |
3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one;phosphoric acid |
InChI |
InChI=1S/C15H14O5.H3O4P/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)20;1-5(2,3)4/h1-2,4-5,7-8,16-17,19-20H,3,6H2;(H3,1,2,3,4) |
Clé InChI |
RLMSQWIGQNTPCF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)O)O)O.OP(=O)(O)O |
SMILES canonique |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)O)O)O.OP(=O)(O)O |
| 9014-72-6 | |
Synonymes |
Phosphate, Polyphloretin Polyphloretin Phosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


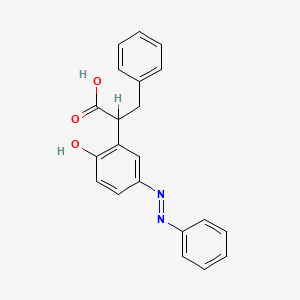
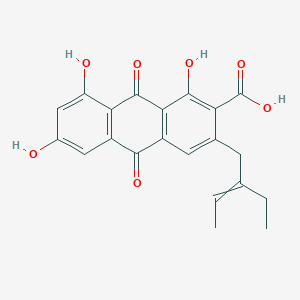
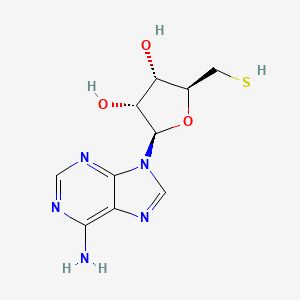
![1-[Ethyl-(6-hydrazinylpyridazin-3-yl)amino]propan-2-ol](/img/structure/B1216766.png)
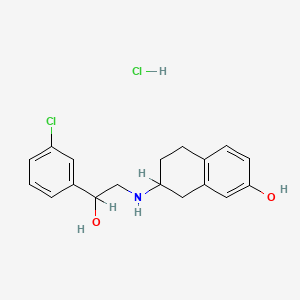

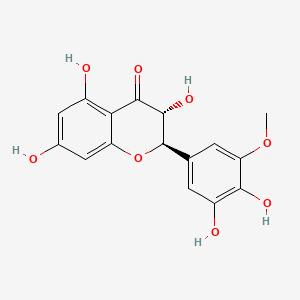
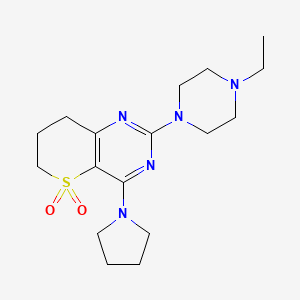
![N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methyl-4-(oxirane-2-carbonylamino)pyrrole-2-carboxamide](/img/structure/B1216772.png)


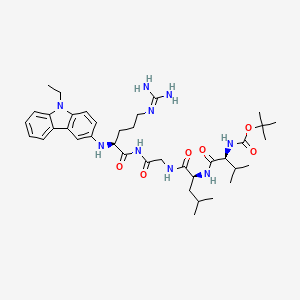

![5H-pyrido[4,3-b]indol-3-amine](/img/structure/B1216783.png)
